alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride
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Overview
Description
Alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride is a chemical compound with a complex structure that includes a benzocycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the benzocycloheptene ring, followed by functionalization to introduce the benzylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride can be compared with other similar compounds, such as:
- 6,7,8,9-Tetrahydro-5H-benzocyclohepten-6-ol
- 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
These compounds share similar structural features but differ in their functional groups and specific chemical properties
Properties
CAS No. |
51490-43-8 |
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Molecular Formula |
C18H22ClN |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
[phenyl(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C18H21N.ClH/c19-18(15-8-4-2-5-9-15)17-12-11-14-7-3-1-6-10-16(14)13-17;/h2,4-5,8-9,11-13,18H,1,3,6-7,10,19H2;1H |
InChI Key |
CBGFJSCBSZUFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C=C(C=C2)C(C3=CC=CC=C3)[NH3+].[Cl-] |
Origin of Product |
United States |
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